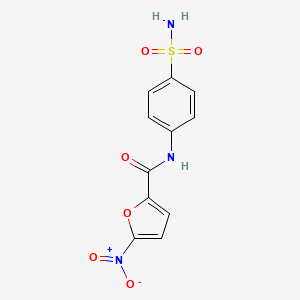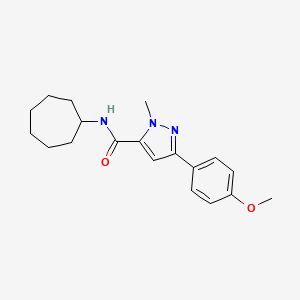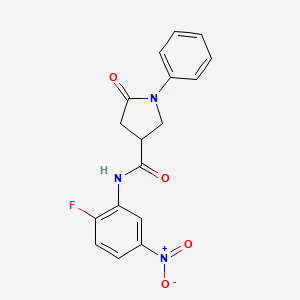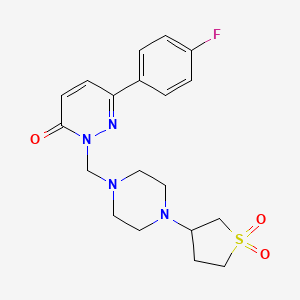
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is a synthetic organic compound characterized by the presence of a furan ring, a nitro group, and a sulfonamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide typically involves the following steps:
Nitration of Furan-2-carboxylic Acid: The initial step involves the nitration of furan-2-carboxylic acid to introduce the nitro group at the 5-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Sulfamoylphenyl Intermediate: The next step involves the preparation of the 4-sulfamoylphenyl intermediate. This is typically done by reacting 4-aminobenzenesulfonamide with an appropriate acylating agent.
Coupling Reaction: The final step is the coupling of the nitrated furan derivative with the sulfamoylphenyl intermediate. This is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature and reagent addition.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide can undergo reduction reactions to form amino derivatives. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or chemical reductants like tin(II) chloride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions, typically under reflux conditions.
Major Products
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted sulfonamide derivatives.
Hydrolysis: Furan-2-carboxylic acid and 4-sulfamoylaniline.
Scientific Research Applications
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and anti-inflammatory properties.
Medicine: Explored as a candidate for developing new antimicrobial agents, particularly against drug-resistant bacterial strains.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The biological activity of 5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide is primarily attributed to its ability to interfere with bacterial cell wall synthesis and protein function. The nitro group can undergo reduction within bacterial cells, leading to the formation of reactive intermediates that damage cellular components. The sulfonamide group mimics para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide antibiotic.
Nitrofurantoin: A nitrofuran antibiotic with a similar nitro group.
Furosemide: A sulfonamide diuretic with a furan ring.
Uniqueness
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide combines the structural features of both nitrofurans and sulfonamides, providing a unique mechanism of action that targets multiple bacterial pathways. This dual functionality enhances its potential efficacy against resistant bacterial strains compared to compounds with a single functional group.
This compound’s unique combination of a nitro group, sulfonamide group, and furan ring makes it a versatile molecule with significant potential in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C11H9N3O6S |
|---|---|
Molecular Weight |
311.27 g/mol |
IUPAC Name |
5-nitro-N-(4-sulfamoylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9N3O6S/c12-21(18,19)8-3-1-7(2-4-8)13-11(15)9-5-6-10(20-9)14(16)17/h1-6H,(H,13,15)(H2,12,18,19) |
InChI Key |
SAYHLTLNKTVJLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Thiazoleacetic acid, 2-[[(1-methyl-1H-indol-2-yl)carbonyl]amino]-, ethyl ester](/img/structure/B11016526.png)
![2-(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)-N-[(2E)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B11016528.png)
![2-[(4-nitrobenzyl)sulfanyl]-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11016531.png)
![N~2~-[(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-4-ylmethyl)glycinamide](/img/structure/B11016534.png)

![N-[(9-oxoacridin-10(9H)-yl)acetyl]-L-phenylalanine](/img/structure/B11016537.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(benzylsulfonyl)acetamide](/img/structure/B11016538.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide](/img/structure/B11016554.png)
![6,7-dimethoxy-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]quinazolin-4(3H)-one](/img/structure/B11016555.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]furan-2-carboxamide](/img/structure/B11016567.png)

![N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-4-oxo-4,6,7,8-tetrahydrocyclopenta[4,5]thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11016579.png)
![trans-4-[({2-[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11016581.png)
